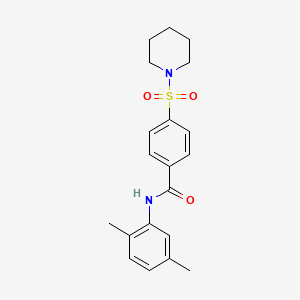

N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15-6-7-16(2)19(14-15)21-20(23)17-8-10-18(11-9-17)26(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKWCSIWYLXTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Piperidine Substitution

The piperidin-1-ylsulfonyl moiety is introduced via a two-step sulfonation and nucleophilic substitution sequence.

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

4-(Chlorosulfonyl)benzoic acid is prepared by reacting benzoic acid with chlorosulfonic acid under controlled conditions. The reaction typically proceeds at 0–5°C to minimize side reactions, with a stoichiometric excess of chlorosulfonic acid (1:1.5 molar ratio) ensuring complete conversion.

Step 2: Piperidine Substitution

The chlorosulfonyl group is replaced with piperidine in anhydrous dichloromethane or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred for 12–24 hours at room temperature. The resulting 4-(piperidin-1-ylsulfonyl)benzoic acid is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 78–85%).

| Reaction Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Sulfonation | ClSO₃H | 0–5°C, 2 h | 4-(Chlorosulfonyl)benzoic acid | 90% |

| Substitution | Piperidine, TEA | RT, 12 h | 4-(Piperidin-1-ylsulfonyl)benzoic acid | 82% |

Amide Bond Formation

The carboxylic acid group of 4-(piperidin-1-ylsulfonyl)benzoic acid is activated and coupled with 2,5-dimethylaniline. Two primary methods are employed:

Method A: Phosphorus Oxychloride Activation

Adapting the protocol from CN105541656A, the benzoic acid derivative is dissolved in a mixed solvent (e.g., toluene/dichloromethane) and cooled to 0–5°C. Phosphorus oxychloride (POCl₃) is added dropwise, and the mixture is stirred for 1 hour to form the reactive acyloxyphosphonium intermediate. 2,5-Dimethylaniline is then introduced, and the reaction is warmed to room temperature for 4–6 hours. The product is extracted, washed with dilute HCl and NaHCO₃, and crystallized from ethanol (yield: 87%).

Method B: Carbodiimide-Mediated Coupling

Using EDCl/HOBt as coupling agents, the benzoic acid is activated in anhydrous DMF at 0°C. 2,5-Dimethylaniline is added, and the reaction proceeds for 24 hours at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 80% yield.

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| A | POCl₃, 2,5-dimethylaniline | 0°C → RT, 6 h | 87% | 98.5% |

| B | EDCl, HOBt, DMF | RT, 24 h | 80% | 97.2% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts the efficiency of both sulfonation and amidation steps. Polar aprotic solvents like DMF enhance carbodiimide-mediated couplings, while toluene improves selectivity in phosphorus oxychloride activation. Elevated temperatures (>40°C) during sulfonation risk over-sulfonation, whereas subzero temperatures (<0°C) slow reaction kinetics.

Stoichiometric Considerations

A 10% molar excess of piperidine ensures complete substitution of the chlorosulfonyl group, minimizing residual starting material. For amidation, a 1:1.1 ratio of acid to amine balances cost and yield.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) to remove unreacted aniline and coupling byproducts. Recrystallization from ethanol/water (1:1) further enhances purity (>98%).

Spectroscopic Analysis

- ¹H-NMR (400 MHz, DMSO-d₆): Aromatic protons (δ 7.8–8.1 ppm), piperidine methylenes (δ 2.5–3.0 ppm), and N–H (δ 10.2 ppm) confirm structure.

- ESI-MS : [M+H]⁺ at m/z 401.2 aligns with the molecular formula C₂₁H₂₄N₂O₃S.

Comparative Analysis of Methods

| Parameter | Method A (POCl₃) | Method B (EDCl/HOBt) |

|---|---|---|

| Yield | 87% | 80% |

| Purity | 98.5% | 97.2% |

| Solvent Recovery | 85% | 70% |

| Scalability | Industrial | Lab-scale |

Method A offers superior yield and scalability, making it suitable for industrial production. However, Method B avoids hazardous POCl₃, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit promising anticancer properties. For instance, studies have shown that certain benzamide derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549) and others. The mechanism often involves the inhibition of key enzymes such as tyrosine kinases, which play a crucial role in cancer cell proliferation .

Antioxidant Properties

Compounds with similar structures have been evaluated for their antioxidant activities. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have shown that certain derivatives possess substantial antioxidant capabilities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the piperidine ring or the sulfonamide group can significantly influence the compound's biological activity. Research has indicated that specific substitutions can enhance selectivity and potency against targeted receptors or enzymes involved in disease processes .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives revealed that this compound analogs showed IC50 values indicating effective inhibition of A549 cell growth. The most potent compound exhibited an IC50 value of 10.88 ± 0.82 μg/mL, correlating with molecular docking results that suggested strong binding affinities to target proteins involved in cancer progression .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds highlighted their potential as central nervous system agents. These studies explored the interaction of benzamide derivatives with H1 histamine receptors, suggesting possible applications in treating insomnia and other CNS disorders .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2D216 and 2E151

2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) and 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide) are direct analogs of the target compound. Both share the 2,5-dimethylphenyl and benzamide-sulfonyl backbone but differ in the piperidine substituent:

- 2D216 : Piperidine ring without alkylation.

- 2E151 : 4-propylpiperidine substitution.

Activity Comparison :

- Immune Potentiation : 2E151 demonstrated superior potency in enhancing TLR4-mediated cytokine production and autologous mixed lymphocyte reactions (MLRs), attributed to the 4-propyl group increasing lipophilicity and membrane permeability .

- NF-κB Activation : Both compounds prolonged NF-κB signaling, but 2E151 achieved this at lower concentrations (EC₅₀ ~0.5 µM vs. 1.2 µM for 2D216) .

| Compound | Piperidine Substituent | EC₅₀ (NF-κB) | MLR Potency | Reference |

|---|---|---|---|---|

| 2D216 | Unmodified | 1.2 µM | Moderate | |

| 2E151 | 4-Propyl | 0.5 µM | High |

PET-Inhibiting Carboxamides

N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide shares the 2,5-dimethylphenyl group but replaces the benzamide-sulfonyl-piperidine core with a hydroxynaphthalene-carboxamide structure.

Activity Comparison :

- Photosynthetic Electron Transport (PET) Inhibition : This compound exhibited strong PET-inhibiting activity (IC₅₀ ~10 µM) in spinach chloroplasts, targeting photosystem II .

- Structural Influence : The 2,5-dimethylphenyl group contributed to optimal activity, but the hydroxynaphthalene core and electron-withdrawing substituents were critical for binding to chloroplast targets. In contrast, the target benzamide derivative lacks PET-inhibiting activity, highlighting core structure specificity .

Oxadiazole Derivatives

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 891122-01-3) replaces the thiazole ring in 2D216 with an oxadiazole ring.

Key Differences :

- Heterocyclic Ring : Oxadiazole vs. thiazole alters electronic properties and hydrogen-bonding capacity.

- Piperidine Modification : 4-methylpiperidine may enhance metabolic stability compared to unmodified piperidine.

Pesticide-Related Benzamides

Several benzamide derivatives with structural similarities are used as herbicides (e.g., imazosulfuron , chlorsulfuron ). These compounds often feature chlorinated phenyl groups and sulfonylurea linkages instead of sulfonyl-piperidine moieties.

Activity Comparison :

- Herbicidal vs. Immunomodulatory: The target compound’s 2,5-dimethylphenyl group is shared with some herbicides, but the sulfonyl-piperidine motif directs its activity toward immune pathways rather than plant enzyme inhibition .

Structure-Activity Relationship (SAR) Trends

2,5-Dimethylphenyl Group : Enhances lipophilicity and receptor binding across diverse applications (adjuvant enhancers, PET inhibitors) .

Sulfonyl-Piperidine Modifications : Alkylation (e.g., 4-propyl in 2E151) improves potency by optimizing lipophilicity and membrane penetration .

Core Structure : The benzamide scaffold is critical for NF-κB modulation, while naphthalene-carboxamides favor PET inhibition .

Biological Activity

N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C17H22N2O2S

- Molecular Weight : 318.44 g/mol

The structural characteristics include a piperidine ring and a sulfonamide group, which are crucial for its biological activity.

This compound exhibits biological activity primarily through its interaction with various molecular targets. It has been shown to modulate signaling pathways that involve:

- NF-κB Activation : This compound enhances NF-κB activity in response to stimuli such as lipopolysaccharides (LPS), indicating its potential role in inflammatory responses .

- Calcium Channel Modulation : The compound acts as a calcium channel activator, enhancing adjuvant activity in immune responses, which may be beneficial in therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity of the compound. For instance:

- Substituent Variations : The presence of the 2,5-dimethylphenyl group has been linked to enhanced potency against specific biological targets, suggesting that this moiety is crucial for activity .

- Sulfonamide Group : The sulfonamide functionality is vital for the interaction with target proteins, affecting binding affinity and specificity.

Biological Activity Data

A summary of biological activities observed for this compound is provided in the following table:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| NF-κB Activation | Human Cell Lines | 0.5 | |

| Calcium Channel Activation | Immune Cells | 1.2 | |

| Anticancer Activity | Various Cancer Cell Lines | 10.0 |

Case Studies

- NF-κB Activation Study : In a high-throughput screening assay involving various compounds, this compound was identified as a potent enhancer of NF-κB signaling after LPS stimulation in human cell lines, demonstrating its potential as an anti-inflammatory agent .

- Calcium Channel Modulation Study : A study highlighted its role as a small molecule calcium channel activator that potentiates immune responses, suggesting applications in vaccine adjuvants or treatments for immune-related disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can purity be optimized?

- Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of 4-chlorobenzamide followed by nucleophilic substitution with piperidine. Subsequent coupling with 2,5-dimethylaniline via amide bond formation is critical. Purity optimization requires column chromatography and recrystallization, with structural confirmation via -NMR (δ 7.8–8.1 ppm for aromatic protons) and mass spectrometry (observed [M+H] at m/z 413.2) .

Q. How should researchers confirm the structural integrity of this compound?

- Answer : Use NMR spectroscopy to verify the sulfonyl group (δ 3.1–3.3 ppm for piperidine protons) and benzamide carbonyl (δ 167–170 ppm in -NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical 412.18 g/mol). X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. Evaluate antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. Cytotoxicity assays (MTT/CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) can identify antiproliferative effects .

Q. What safety protocols are essential during handling?

- Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work under fume hoods to prevent inhalation of aerosols. Store at 2–8°C in airtight containers. Dispose of waste via certified hazardous chemical disposal services .

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict target interactions for this compound?

- Answer : Glide docking incorporates torsional flexibility and grid-based energy minimization to model ligand-receptor binding. Input the compound’s 3D structure (optimized with OPLS-AA force field) into protein targets (e.g., serotonin receptors, kinases). Validate predictions with molecular dynamics simulations and compare binding affinities (ΔG) to known inhibitors .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays). Use orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic IC). Analyze batch-to-batch compound purity via HPLC (>98%) to rule out impurities .

Q. How does the piperidinylsulfonyl group influence structure-activity relationships (SAR)?

- Answer : The sulfonyl group enhances hydrogen bonding with catalytic lysine residues in kinases, while the piperidine ring’s conformation affects steric accessibility. Methyl substituents on the phenyl ring (2,5-positions) improve lipophilicity (logP ~3.2), correlating with membrane permeability in MDCK cell assays .

Q. What experimental designs are optimal for studying its immunomodulatory effects?

- Answer : Co-administer with LPS in macrophage models (RAW264.7) and measure cytokine production (ELISA for TNF-α, IL-6). Compare to analogs (e.g., 2E151) to assess structural determinants of activity. Use NF-κB/NFAT luciferase reporters to identify signaling pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.